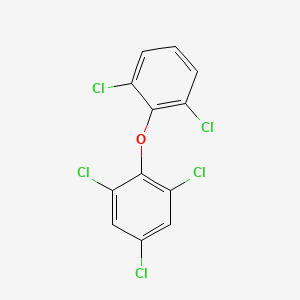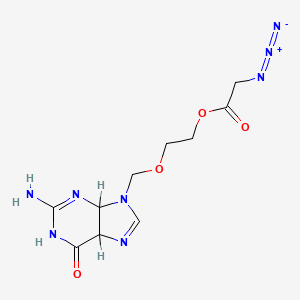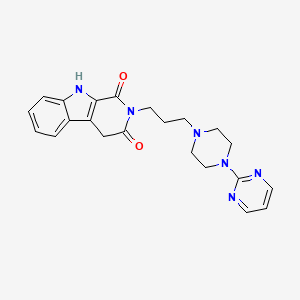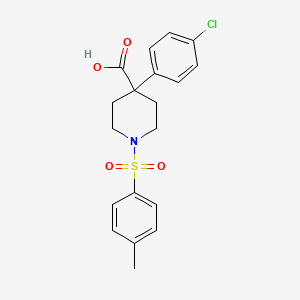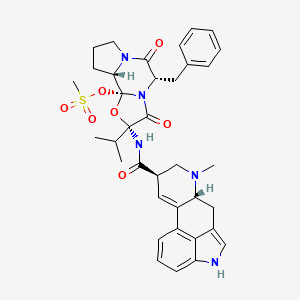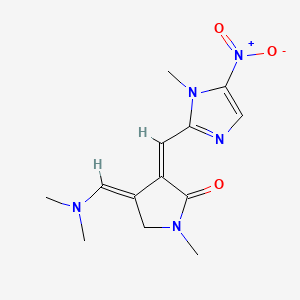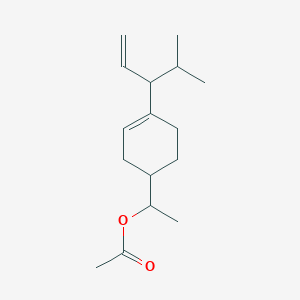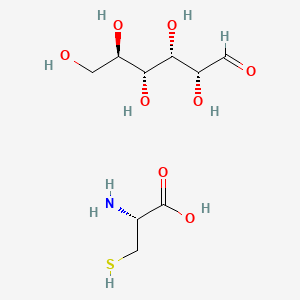
Hithiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hithiol is a thiol compound characterized by the presence of a sulfhydryl group (-SH). Thiols are known for their distinct odor, often described as “skunky” or "rotten egg-like" . They play crucial roles in various biological and chemical processes due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thiols are typically synthesized from alkyl halides via nucleophilic substitution reactions. One common method involves the reaction of alkyl halides with sodium hydrosulfide (NaSH) to produce thiols. For example, 1-bromobutane reacts with sodium hydrosulfide to yield 1-butanethiol . this method can lead to the formation of sulfides as by-products due to secondary reactions. To overcome this, thiourea can be used as a nucleophile, which forms an alkyl isothiourea salt intermediate that is hydrolyzed to produce the desired thiol .
Industrial Production Methods: In industrial settings, thiols are often produced using similar nucleophilic substitution reactions but on a larger scale. The use of thiourea as a nucleophile is preferred to minimize by-product formation and improve yield .
Types of Reactions:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids.
Substitution: Thiols can undergo nucleophilic substitution reactions, where the sulfhydryl group acts as a nucleophile.
Common Reagents and Conditions:
Oxidizing Agents: Molecular bromine, iodine, hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrochloric acid, zinc.
Nucleophiles: Sodium hydrosulfide, thiourea.
Major Products:
Disulfides: Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed from further oxidation of thiols.
Aplicaciones Científicas De Investigación
Hithiol and other thiols have a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which thiols exert their effects is primarily through their ability to donate electrons and participate in redox reactions. The sulfhydryl group readily donates electrons, making thiols potent reducing agents. This property is exemplified by glutathione, a tripeptide that serves as a principal antioxidant in cells . Thiols also form disulfide bonds, which are crucial for protein structure and function .
Comparación Con Compuestos Similares
Alcohols (R-OH): Contain a hydroxyl group instead of a sulfhydryl group.
Disulfides (R-S-S-R): Formed from the oxidation of thiols.
Sulfinic and Sulfonic Acids (R-SO2H, R-SO3H): Formed from further oxidation of thiols.
Propiedades
Número CAS |
39322-47-9 |
|---|---|
Fórmula molecular |
C9H19NO8S |
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |
InChI |
InChI=1S/C6H12O6.C3H7NO2S/c7-1-3(9)5(11)6(12)4(10)2-8;4-2(1-7)3(5)6/h1,3-6,8-12H,2H2;2,7H,1,4H2,(H,5,6)/t3-,4+,5+,6+;2-/m00/s1 |
Clave InChI |
GVEITDPWYKNDNJ-LGDQNDJISA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C([C@@H](C(=O)O)N)S |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(=O)O)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline](/img/structure/B12691061.png)

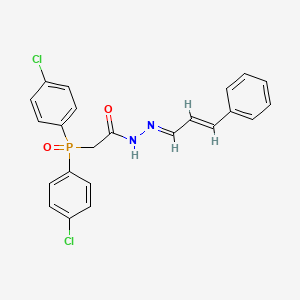
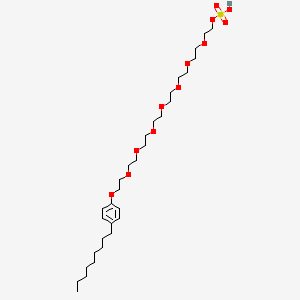
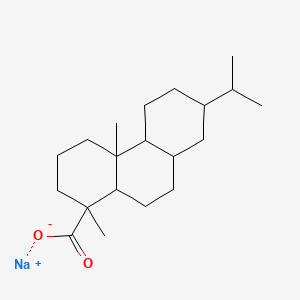
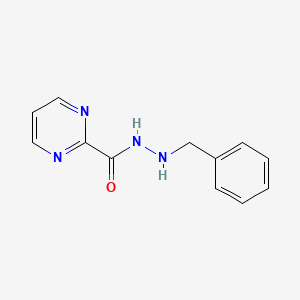
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
